Ethyl 4-cyano-3-oxobutanoate
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
ethyl 4-cyano-3-oxobutanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H9NO3/c1-2-11-7(10)5-6(9)3-4-8/h2-3,5H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DJOJFYVMGCYKJV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CC(=O)CC#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H9NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
155.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Advanced Synthetic Methodologies for Ethyl 4 Cyano 3 Oxobutanoate and Its Enantiomeric Derivatives
Chemoenzymatic Synthetic Routes
Chemoenzymatic methods offer significant advantages over purely chemical approaches for the synthesis of chiral molecules like the derivatives of ethyl 4-cyano-3-oxobutanoate. These methods leverage the high stereoselectivity of enzymes, often operating under mild reaction conditions, which minimizes the formation of byproducts. researchgate.net
Asymmetric Bioreduction Strategies for this compound
The asymmetric reduction of the keto group in this compound to a hydroxyl group is a critical step in producing the chiral intermediates needed for various pharmaceuticals. This transformation can be effectively achieved using biocatalysts, which can selectively produce either the (R) or (S)-enantiomer of ethyl 4-cyano-3-hydroxybutanoate.
Whole-cell biocatalysis is a cost-effective approach as it circumvents the need for enzyme purification. Different microorganisms exhibit distinct stereoselectivities in the reduction of this compound. For instance, the strain Bacillus pumilus Phe-C3 has been used to produce the (R)-enantiomer, while Klebsiella pneumoniae Phe-E4 has been employed for the synthesis of the (S)-enantiomer. researchgate.net
Research has demonstrated the successful use of these microorganisms on a preparative scale. In one study, the bioreduction using Bacillus pumilus Phe-C3 yielded (R)-ethyl 4-cyano-3-hydroxybutanoate with an 89.8% yield and an enantiomeric excess (e.e.) of 98.5% from a 20 mM substrate concentration. researchgate.net Conversely, using Klebsiella pneumoniae Phe-E4, the (S)-enantiomer was obtained with an 83.1% yield and 95.4% e.e. from a 10 mM substrate concentration. researchgate.net
Whole-Cell Bioreduction of this compound
| Microorganism | Product Enantiomer | Substrate Concentration (mM) | Yield (%) | Enantiomeric Excess (e.e.) (%) | Reference |
|---|---|---|---|---|---|
| Bacillus pumilus Phe-C3 | (R)-ethyl 4-cyano-3-hydroxybutanoate | 20 | 89.8 | 98.5 | researchgate.net |
| Klebsiella pneumoniae Phe-E4 | (S)-ethyl 4-cyano-3-hydroxybutanoate | 10 | 83.1 | 95.4 | researchgate.net |
The use of purified enzymes, such as ketoreductases (KREDs) and carbonyl reductases, offers a more controlled approach to the asymmetric reduction of this compound and its precursors. These enzymes, often sourced from microorganisms like Chryseobacterium sp. or overexpressed in hosts like E. coli, can exhibit high activity and stereoselectivity. nih.govresearchgate.net
For example, the carbonyl reductase ChKRED20 from Chryseobacterium sp. CA49 has been utilized for the production of ethyl (S)-4-chloro-3-hydroxybutanoate, a precursor to the target molecule, with excellent stereoselectivity (>99.5% e.e.). nih.gov Through protein engineering, a thermostable mutant of this enzyme was developed, allowing for reactions at higher temperatures and resulting in a significantly increased space-time yield. nih.gov
Purified Enzyme Catalysis for Chiral Hydroxybutanoate Synthesis
| Enzyme (Source) | Substrate | Product | Key Findings | Reference |
|---|---|---|---|---|
| Carbonyl Reductase ChKRED20 (Chryseobacterium sp. CA49) | Ethyl 4-chloro-3-oxobutanoate | Ethyl (S)-4-chloro-3-hydroxybutanoate | Wild-type enzyme showed >99.5% e.e. A thermostabilized mutant allowed for a reaction at 65°C, achieving complete conversion of 300 g/L substrate in 1 hour with a 95% isolated yield. | nih.gov |
| Ketoreductase (KRED) with Glucose Dehydrogenase (GDH) for cofactor regeneration | Ethyl 4-chloroacetoacetate | (S)-ethyl-4-chloro-3-hydroxybutyrate | Achieved 96% isolated yield and >99.5% e.e. | researchgate.net |
Halohydrin Dehalogenase-Mediated Cyanation Approaches from Halogenated Precursors
An alternative and highly effective chemoenzymatic strategy involves a two-step process starting from a halogenated precursor. The first step is the asymmetric reduction of a prochiral ketoester, such as ethyl 4-chloroacetoacetate, using a ketoreductase. This is followed by a halohydrin dehalogenase (HHDH)-catalyzed cyanation. researchgate.netnih.gov
This method is particularly advantageous as the enzymatic cyanation occurs under mild conditions (neutral pH and ambient temperature), which prevents the formation of byproducts that are common in chemical cyanation processes conducted at high temperatures and alkaline pH. researchgate.net Engineered HHDH enzymes have been developed with improved activity and stability for this specific transformation. nih.gov For instance, a novel halohydrin dehalogenase, HHDH-PL from Parvibaculum lavamentivorans DS-1, has demonstrated high activity towards ethyl (S)-4-chloro-3-hydroxybutanoate, achieving a 95% conversion and 85% yield at a high substrate concentration of 200 g/L. rsc.org
Nitrilase-Catalyzed Desymmetrization in Related Synthetic Pathways
Nitrilase enzymes offer another powerful tool in the synthesis of chiral intermediates. One notable application is the desymmetrization of 3-hydroxyglutaronitrile, which can be produced from the reaction of epichlorohydrin (B41342) with cyanide. researchgate.net A nitrilase can selectively hydrolyze one of the two nitrile groups to a carboxylic acid, creating a chiral center with high enantiomeric excess. researchgate.net
This (R)-4-cyano-3-hydroxybutyric acid can then be esterified to yield the target ethyl (R)-4-cyano-3-hydroxybutanoate. researchgate.net This approach is economically attractive due to the use of inexpensive starting materials and the efficiency of the desymmetrization step, which avoids a kinetic resolution and the associated loss of 50% of the starting material. researchgate.net Recombinant E. coli expressing a nitrilase from Arabidopsis thaliana has been used to hydrolyze ethyl (R)-4-cyano-3-hydroxybutyrate to ethyl (R)-3-hydroxyglutarate with 100% conversion. researchgate.net
Strategies for Biocatalyst Optimization and Process Intensification
To enhance the economic viability of these chemoenzymatic processes, various strategies for biocatalyst optimization and process intensification are employed. These include enzyme immobilization, cofactor regeneration, and the use of whole-cell systems to avoid costly enzyme purification.
Enzyme immobilization offers several benefits, including enhanced stability, simplified product separation, and the potential for enzyme recycling. For instance, co-immobilization of an aldo-keto reductase and a glucose dehydrogenase in mesocellular siliceous foams under microwave irradiation has been shown to increase the relative activity and improve thermal and operational stability. nih.gov
Cofactor regeneration is crucial for reactions involving NAD(P)H-dependent reductases, as these cofactors are expensive. researchgate.net A common approach is to couple the primary reaction with a secondary reaction catalyzed by a dehydrogenase, such as glucose dehydrogenase (GDH) or formate (B1220265) dehydrogenase (FDH), which regenerates the consumed cofactor. researchgate.netnih.gov This can be achieved using a second purified enzyme or by co-expressing the genes for both enzymes in a whole-cell biocatalyst. researchgate.net
Process intensification aims to increase the productivity of the bioreaction. This can involve optimizing reaction conditions, using high substrate concentrations, and employing techniques like fed-batch or continuous processing to overcome substrate or product inhibition. nih.gov
Purely Chemical Synthetic Routes
Purely chemical methods provide foundational and versatile strategies for the synthesis of this compound and its derivatives. These routes, ranging from classical displacement reactions to complex multi-step transformations, offer robust access to these valuable chemical building blocks.
Conventional Halogen-Cyanide Exchange Methods for 4-Cyano-3-oxobutanoates
A primary and widely utilized chemical route for synthesizing 4-cyano-3-oxobutanoates involves the nucleophilic substitution of a halogen atom in a 4-halo-3-oxobutanoate precursor with a cyanide salt. This halogen-cyanide exchange is a direct and effective method for introducing the required nitrile functionality.
The reaction typically employs an alkali metal cyanide, such as sodium cyanide (NaCN) or potassium cyanide (KCN), and a suitable 4-halo-3-oxobutanoate, like ethyl 4-chloro-3-oxobutanoate or ethyl 4-bromo-3-oxobutanoate. google.com The choice of the halogen atom (chlorine or bromine) and the reaction solvent, such as methanol (B129727) or ethanol (B145695), can influence the reaction conditions and outcomes. google.com For instance, one procedure describes dissolving ethyl 4-chloro-3-oxobutanoate in absolute ethanol and adding NaCN, stirring the mixture overnight at room temperature to achieve a high yield of 90.8% and 99% purity. Another patented method highlights reacting a 4-halo-3-oxobutanoate with an alkali metal cyanide in methanol, which is presented as an industrially advantageous process. google.comgoogle.com The amount of alkali metal cyanide used is typically between 0.8 to 1.3 moles per mole of the starting halo-ester. google.com
These conventional methods are valued for their straightforwardness and good yields, making them suitable for producing the target compound, which serves as a substrate for further transformations, such as enzymatic reductions.
Table 1: Examples of Halogen-Cyanide Exchange Reactions
| Starting Material | Reagent | Solvent | Conditions | Yield | Purity | Source(s) |
|---|---|---|---|---|---|---|
| Ethyl 4-chloro-3-oxobutanoate | Sodium Cyanide (NaCN) | Absolute Ethanol | Room Temperature, Overnight | 90.8% | 99% | |
| Methyl 4-bromo-3-oxobutanoate | Sodium Cyanide (NaCN) | Methanol | 0°C to Room Temp. | 83% | - | google.com |
Multi-Step Chemical Transformations for Enantiopure Hydroxybutanoates derived from this compound
Achieving enantiopure forms of hydroxybutanoates derived from the this compound scaffold often requires sophisticated multi-step chemical syntheses. An illustrative example is the preparation of (R)-4-cyano-3-hydroxybutyric acid ethyl ester, a key pharmaceutical intermediate, starting from the inexpensive and readily available L-(−)-malic acid. sioc-journal.cn
This synthetic pathway involves a sequence of four distinct chemical transformations: sioc-journal.cn
Esterification: The process begins with the esterification of L-(−)-malic acid to produce the corresponding diester.
Reduction: A selective reduction of one of the ester groups is performed to yield a hydroxy ester.
Bromination: The resulting hydroxyl group is then converted into a bromide, creating a leaving group for the subsequent step.
Cyanation: Finally, a nucleophilic substitution reaction with a cyanide salt replaces the bromine atom, introducing the cyano group and forming the target molecule, (R)-4-cyano-3-hydroxybutyric acid ethyl ester.
Novel Chemical Approaches to the this compound Core
Research into novel synthetic routes continues to expand the toolkit for constructing the 4-cyano-3-oxobutanoate core. One such innovative approach involves the self-condensation of ethyl cyanoacetate (B8463686) under specific conditions. It has been demonstrated that under the influence of excess potassium carbonate (potash) in dimethyl sulfoxide (B87167) (DMSO), ethyl cyanoacetate can undergo an intermolecular Claisen-type condensation. chemprob.org This reaction involves three molecules of the starting material to generate a more complex structure, ethyl 2,4-dicyano-2-[2-cyanoacetyl-3-oxo]-butanoate, which contains the fundamental oxobutanoate framework. chemprob.org While this specific product is more complex than this compound itself, the underlying reaction mechanism represents a novel strategy for building the core structure from simple, readily available precursors. chemprob.org
Comparative Analysis of Chemical and Biocatalytic Approaches: Efficiency and Selectivity Considerations
The synthesis of this compound and its chiral derivatives can be accomplished through both purely chemical methods and biocatalytic transformations, each presenting a distinct profile of advantages and limitations regarding efficiency and selectivity.
Biocatalytic Synthesis: Biocatalysis has emerged as a powerful and "green" alternative, frequently demonstrating superior selectivity. acs.org Enzymes like ketoreductases (KREDs) and halohydrin dehalogenases (HHDHs) are used to produce enantiomerically pure compounds with high efficiency. acs.orgresearchgate.net For instance, a two-step, three-enzyme process has been developed for a key intermediate of atorvastatin (B1662188). acs.org This process involves the biocatalytic reduction of ethyl 4-chloroacetoacetate using a KRED to (S)-ethyl 4-chloro-3-hydroxybutyrate with a 96% isolated yield and an exceptional enantiomeric excess (e.e.) of over 99.5%. acs.org This is followed by an HHDH-catalyzed cyanation. acs.orgnih.gov
Similarly, the enzymatic reduction of this compound using whole cells of Bacillus pumilus has yielded the (R)-enantiomer with an 89.8% yield and 98.5% e.e., while using Klebsiella pneumoniae produced the (S)-enantiomer in 83.1% yield and 95.4% e.e. The efficiency of biocatalytic processes can be remarkable, with engineered enzymes leading to significant improvements in space-time yield (STY), a key metric for industrial scalability. acs.orgnih.gov The environmental impact, often measured by the E-factor (kg of waste per kg of product), can also be substantially lower in biocatalytic routes compared to traditional chemical synthesis. acs.org
| Biocatalytic | (S)-Ethyl 4-cyano-3-hydroxybutanoate | this compound | 95.4% | 83.1% | Stereocomplementary to other biocatalysts. | |
Mechanistic Insights into Reactions Involving Ethyl 4 Cyano 3 Oxobutanoate
Detailed Reaction Pathways and Intermediates (e.g., Enol-Keto Tautomerism)
The reactivity of ethyl 4-cyano-3-oxobutanoate is largely governed by the presence of multiple functional groups, leading to complex reaction pathways and the formation of various intermediates. A key feature of its chemistry is the existence of keto-enol tautomerism. masterorganicchemistry.comphywe.com
Keto-Enol Tautomerism:
Like other β-keto esters, this compound exists as an equilibrium mixture of the keto and enol forms. masterorganicchemistry.comphywe.com The keto form contains a ketone and an ester functional group, while the enol form possesses a carbon-carbon double bond and a hydroxyl group. phywe.comyoutube.com This equilibrium is dynamic and can be influenced by factors such as solvent polarity and the presence of acids or bases. masterorganicchemistry.comlibretexts.org The interconversion between the keto and enol tautomers can be catalyzed by both acid and base. libretexts.org
Acid-Catalyzed Enolization: In the presence of an acid catalyst, the carbonyl oxygen is protonated, followed by the removal of an α-hydrogen by a base to form the enol. libretexts.org
Base-Catalyzed Enolization: A base can directly deprotonate the α-carbon to form an enolate ion, which is then protonated to yield the enol. libretexts.org
The enol form is a key intermediate in many reactions, as the electron-rich double bond is susceptible to attack by electrophiles. The relative stability of the keto and enol forms is influenced by various factors, including intramolecular hydrogen bonding in the enol form.
Other Reaction Pathways and Intermediates:
The presence of the nitrile group and the reactive methylene (B1212753) group adjacent to two carbonyl groups allows for a variety of other reactions. For instance, this compound can be synthesized by reacting ethyl 4-halo-3-oxobutanoate with an alkali metal cyanide, such as sodium cyanide or potassium cyanide, in methanol (B129727). google.comgoogle.com This reaction proceeds via a nucleophilic substitution mechanism where the cyanide ion displaces the halide.
Furthermore, reactions with other nucleophiles are also common. For example, the reaction of ethyl 4-bromo-3-oxobutanoate with diethyl malonate in the presence of sodium hydride leads to the formation of diethyl 5-ethoxycarbonyl-3-oxohexanedioate. consensus.app Similarly, its reaction with methyl cyanoacetate (B8463686) yields 1-ethyl methyl 5-cyano-3-oxohexanedioate. consensus.app These reactions highlight the role of the α-carbon as a nucleophile after deprotonation.
Stereochemical Aspects of Transformations: Enantioselectivity and Diastereoselectivity
Many applications of this compound derivatives, particularly in the pharmaceutical industry, require specific stereoisomers. researchgate.net Therefore, controlling the stereochemistry of reactions involving this compound is of paramount importance.
The reduction of the ketone group in this compound to a hydroxyl group is a key transformation that can generate a chiral center. Achieving high enantioselectivity in this reduction is crucial for synthesizing optically pure compounds like ethyl (R)-4-cyano-3-hydroxybutanoate, a key intermediate for the synthesis of the cholesterol-lowering drug atorvastatin (B1662188). researchgate.net
Enzymatic reductions are often employed to achieve high enantioselectivity. Various microorganisms and isolated enzymes have been shown to catalyze the stereoselective reduction of this compound to the corresponding (R)- or (S)-hydroxy ester with high enantiomeric excess (ee).
Catalytic Roles and Mechanistic Contributions of Reagents (e.g., Bases, Metal Catalysts, Enzymes)
Catalysts play a pivotal role in directing the outcome and efficiency of reactions involving this compound.
Bases:
Bases are commonly used to deprotonate the α-carbon, generating a reactive enolate intermediate. The choice of base can influence the reaction pathway. For example, in the reaction of ethyl 4-bromo-3-oxobutanoate with malononitrile (B47326), the use of triethylamine (B128534) as a base leads to the formation of furan (B31954) and cyclopentene (B43876) derivatives. consensus.app
Metal Catalysts:
Metal catalysts are employed in various transformations. For instance, catalytic hydrogenation of the nitrile group or the ketone can be achieved using metal catalysts like Raney nickel. researchgate.net The choice of catalyst and reaction conditions can influence the selectivity of the reduction.
Enzymes:
As mentioned earlier, enzymes are highly effective catalysts for the stereoselective reduction of the keto group in this compound. researchgate.net Nitrilases have also been utilized for the desymmetrization of related dinitriles to produce chiral cyano-carboxylic acids, which can then be esterified to the desired product. researchgate.net The mechanism of these enzymatic reactions involves the precise positioning of the substrate in the enzyme's active site, leading to a highly controlled stereochemical outcome.
Quantum Chemical and Computational Modeling of Reaction Mechanisms (e.g., DFT Studies)
Quantum chemical calculations, particularly Density Functional Theory (DFT), have become invaluable tools for elucidating the detailed mechanisms of complex organic reactions. While specific DFT studies solely focused on this compound are not extensively reported in the provided search results, the principles of applying such methods are well-established for similar systems.
Computational modeling can provide insights into:
Reaction Energetics: Calculating the energy barriers for different potential reaction pathways can help predict the most likely mechanism.
Intermediate Structures: The geometries and electronic properties of transient intermediates, such as enolates and transition states, can be determined.
Catalyst-Substrate Interactions: In catalyzed reactions, computational models can reveal how the catalyst interacts with the substrate to lower the activation energy and control stereoselectivity. For example, in a study of a related trifluoro-substituted compound, a possible reaction mechanism for the formation of pyran and piperidine (B6355638) derivatives was proposed based on spectral and X-ray diffraction analysis, a process that could be further illuminated by DFT studies. x-mol.com
These computational approaches complement experimental studies and provide a deeper, molecular-level understanding of the factors that govern the reactivity and selectivity of this compound.
Strategic Applications of Ethyl 4 Cyano 3 Oxobutanoate As a Versatile Building Block
Chiral Synthon Generation for Complex Molecule Assembly (e.g., Ethyl (R)-4-cyano-3-hydroxybutanoate as a Precursor to Atorvastatin (B1662188) Side Chains)
A paramount application of ethyl 4-cyano-3-oxobutanoate lies in its conversion to chiral synthons, which are fundamental for the asymmetric synthesis of complex molecules like pharmaceuticals. A prominent example is the synthesis of ethyl (R)-4-cyano-3-hydroxybutanoate, a key chiral precursor for the side chain of the cholesterol-lowering drug, atorvastatin. nih.govnih.gov The stereoselective reduction of the keto group in this compound is the critical step in generating this valuable chiral intermediate.
Both chemical and enzymatic methods have been developed for this transformation, with enzymatic approaches often favored for their high enantioselectivity and milder reaction conditions. nih.gov Various enzymes, including carbonyl reductases, halohydrin dehalogenases, nitrilases, and lipases, have been employed to produce optically pure ethyl (R)-4-cyano-3-hydroxybutanoate. nih.gov
One notable enzymatic strategy involves the use of a halohydrin dehalogenase. nih.govrsc.orggoogle.com For instance, a novel halohydrin dehalogenase, HHDH-PL, from Parvibaculum lavamentivorans DS-1, has demonstrated high activity for this conversion. rsc.org This biocatalytic process can achieve high concentrations of the desired product with excellent conversion and yield. rsc.org Another approach utilizes a chemo-enzymatic method where ethyl (S)-4-chloro-3-hydroxybutanoate is first synthesized and then reacted with a cyanide source in the presence of a halohydrin dehalogenase to yield ethyl (R)-4-cyano-3-hydroxybutanoate. google.com
The significance of ethyl (R)-4-cyano-3-hydroxybutanoate extends beyond atorvastatin, as it also serves as a synthon in the production of L-carnitine and (R)-4-amino-3-hydroxybutanoic acid. nih.gov
Table 1: Enzymatic Synthesis of Ethyl (R)-4-cyano-3-hydroxybutanoate
| Enzyme/Method | Substrate | Key Features | Reference |
| Halohydrin dehalogenase HHDH-PL | Ethyl (S)-4-chloro-3-hydroxybutanoate | High concentration (200 g/L), 95% conversion, 85% yield in 14 hours. | rsc.org |
| Engineered Halohydrin dehalogenase (HheC) | tert-butyl (3R,5S)-6-chloro-3,5-dihydroxyhexanoate | Focused directed evolution for improved activity in atorvastatin intermediate synthesis. | nih.gov |
| Recombinant halohydrin dehalogenase | Ethyl (S)-4-chloro-3-hydroxybutanoate | Two-reaction system in one pot, reducing material and energy consumption. | google.com |
| Halohydrin dehalogenase | Methyl (R)-4-cyano-3-hydroxybutyrate | Batch-wise addition of enzyme shortens reaction time and reduces enzyme usage. | google.com |
Heterocyclic Compound Synthesis
The structural features of this compound, namely the active methylene (B1212753) group flanked by a ketone and an ester, and the additional cyano group, make it an exceptionally useful precursor for the synthesis of a variety of heterocyclic compounds.
Pyrrole (B145914) and Pyridine (B92270) Scaffold Construction
This compound is a valuable starting material for constructing pyrrole and pyridine ring systems, which are core structures in many biologically active molecules. The synthesis of pyrrole derivatives can be achieved through various strategies, often involving multi-component reactions. For instance, the reaction of this compound with amines and other reagents can lead to highly substituted pyrroles. researchgate.net The Van Leusen pyrrole synthesis, which utilizes a tosylmethyl isocyanide (TosMIC) reagent, is a classic method for forming the pyrrole ring, and variations of this reaction can be adapted for precursors like this compound. nih.gov
Similarly, the construction of pyridine scaffolds can be accomplished through condensation reactions. The Hantzsch pyridine synthesis, for example, involves the condensation of a β-ketoester (like this compound), an aldehyde, and ammonia (B1221849) or an ammonium (B1175870) salt. The presence of the cyano group in this compound can be exploited to introduce additional functionality into the resulting pyridine ring.
Pyrazole (B372694) Derivatives
Pyrazole moieties are prevalent in medicinal chemistry, and this compound serves as a key building block for their synthesis. The Knorr pyrazole synthesis is a classical method where a 1,3-dicarbonyl compound reacts with a hydrazine (B178648) derivative. jetir.org this compound, with its β-ketoester functionality, readily participates in this cyclocondensation reaction to form substituted pyrazoles. chim.it
The reaction typically proceeds by treating this compound with a hydrazine, which can be unsubstituted or substituted (e.g., phenylhydrazine), often in the presence of an acid or base catalyst. nih.gov This reaction provides a direct route to pyrazoles bearing cyano, ester, and other functional groups, which can be further elaborated. For example, the reaction with hydrazine hydrate (B1144303) would yield a pyrazole with a substituent derived from the cyanoethyl group at one position and a methyl group at another.
Coumarin and Benzocoumarin Systems
Coumarins and their benzo-fused analogs are an important class of lactones with diverse biological activities. This compound can be employed in the synthesis of 3-cyanocoumarins through condensation reactions with salicylaldehydes. nih.govorientjchem.org This reaction, often a variation of the Knoevenagel condensation, involves the reaction of the active methylene group of this compound with the aldehyde group of a salicylaldehyde (B1680747) derivative, followed by intramolecular cyclization (lactonization). nih.gov
The synthesis of benzocoumarins can also be achieved using this compound as a precursor. For example, Knoevenagel condensation with ortho-hydroxynaphthaldehydes using a basic catalyst like piperidine (B6355638) can lead to the formation of benzocoumarin derivatives. jmchemsci.com
Fused Polycyclic Heterocycles
The reactivity of this compound extends to the synthesis of more complex fused polycyclic heterocyclic systems. These structures are often built by combining the principles of heterocyclic synthesis with further cyclization reactions. For instance, a pyrazole or pyridine ring formed from this compound can be further functionalized and then subjected to intramolecular cyclization to create a fused ring system.
An example is the synthesis of pyrazolo[3,4-b]pyridines, which are of interest for their potential biological activities. nih.gov The synthesis of such fused systems often involves a multi-step sequence where a pyrazole is first formed from this compound and a hydrazine, and then the pyridine ring is constructed onto the pyrazole core through a subsequent condensation and cyclization.
Exploration in Carbon-Carbon Bond Forming Reactions
The presence of an active methylene group makes this compound an excellent nucleophile in a variety of fundamental carbon-carbon bond-forming reactions.
Knoevenagel Condensation
The Knoevenagel condensation is a nucleophilic addition of an active hydrogen compound to a carbonyl group, followed by dehydration. wikipedia.org The methylene group in this compound, activated by the adjacent keto and ester groups, readily participates in this reaction with aldehydes and ketones. sigmaaldrich.com The reaction is typically catalyzed by a weak base, such as an amine or its salt. wikipedia.org
The product of the Knoevenagel condensation of this compound with an aldehyde or ketone is an α,β-unsaturated compound with extended conjugation, which is a valuable intermediate for further synthetic transformations. The use of different catalysts, including green catalysts and microwave irradiation, has been explored to improve the efficiency and environmental friendliness of this reaction. organic-chemistry.orgmdpi.comorganic-chemistry.org
Michael Addition
This compound can act as a Michael donor in the Michael addition reaction, which involves the 1,4-conjugate addition of a nucleophile to an α,β-unsaturated carbonyl compound (a Michael acceptor). libretexts.orgchemistwizards.com In this reaction, a base is used to deprotonate the active methylene group of this compound to form a stabilized enolate. This enolate then adds to the β-carbon of the Michael acceptor. masterorganicchemistry.com
This reaction is a powerful tool for forming carbon-carbon bonds and constructing more complex carbon skeletons. For example, the Michael addition of this compound to nitroalkenes, followed by intramolecular cyclization, has been used to synthesize chiral tetronic acid derivatives. buchler-gmbh.com
Claisen Condensation
The Claisen condensation is a carbon-carbon bond-forming reaction that occurs between two ester molecules or between an ester and a carbonyl compound in the presence of a strong base. libretexts.org this compound can undergo a self-condensation reaction or a crossed Claisen condensation with another ester. chemprob.orgyoutube.comyoutube.com
In a self-condensation, the enolate of one molecule of this compound attacks the carbonyl group of a second molecule, leading to a β-keto ester product after acidification. This reaction allows for the elongation of the carbon chain and the introduction of additional functional groups. It has been shown that under certain conditions, the self-condensation can involve three molecules of this compound to form a more complex product. chemprob.org
Table 2: C-C Bond Forming Reactions with this compound
| Reaction Type | Reactant(s) | Key Features |
| Knoevenagel Condensation | Aldehydes/Ketones | Forms α,β-unsaturated products; can be catalyzed by weak bases. |
| Michael Addition | α,β-Unsaturated Carbonyls | Forms a new C-C bond via 1,4-conjugate addition. |
| Claisen Condensation | Esters | Self-condensation or crossed condensation to form β-keto esters. |
Analytical Methodologies for Research and Process Monitoring
Chromatographic Techniques for Reaction Progress and Purity Assessment
Chromatographic methods are indispensable tools for the real-time monitoring of chemical reactions involving ethyl 4-cyano-3-oxobutanoate and for evaluating the purity of the isolated product.
Gas Chromatography (GC): GC is a valuable technique for analyzing the volatile components of a reaction mixture. In the synthesis of ethyl cyanoacetate (B8463686), a related compound, GC with an internal standard method is used to determine the esterification rate and optimize reaction conditions. e3s-conferences.org This approach allows for the quantitative analysis of the product, helping researchers to fine-tune parameters such as catalyst amount, reactant molar ratios, reaction time, and temperature to achieve the highest possible yield. e3s-conferences.org
High-Performance Liquid Chromatography (HPLC): HPLC is a versatile and widely used technique for the analysis of this compound and its precursors. For instance, the reaction to produce this compound can be monitored using HPLC to confirm the endpoint of the reaction before proceeding with workup and purification. google.com A common HPLC method for related compounds like ethyl acetoacetate (B1235776) involves a reverse-phase Newcrom R1 column with a mobile phase of water and acetonitrile (B52724) (MeCN). sielc.com Detection can be achieved using UV spectroscopy or an evaporative light scattering detector (ELSD). sielc.com For compounds that are compatible with mass spectrometry, formic acid can be used in the mobile phase instead of phosphoric acid. sielc.com
Thin-Layer Chromatography (TLC): TLC is a simple, rapid, and cost-effective method for monitoring the progress of a reaction. researchgate.net It allows for the quick identification of the presence of starting materials, intermediates, and products. researchgate.net By comparing the Rf values of the spots on the TLC plate with those of known standards, a chemist can qualitatively assess the status of the reaction. researchgate.net For example, in the synthesis of 4-cyano-3-oxobutanoic acid esters, TLC is used to confirm the completion of the reaction. google.com
Below is an interactive data table summarizing the applications of these chromatographic techniques.
Advanced Spectroscopic Characterization of this compound and its Products
Spectroscopic techniques provide detailed information about the molecular structure of this compound and its derivatives.
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy are powerful tools for the structural elucidation of organic molecules. For ethyl ethanoate, a similar ester, the ¹H NMR spectrum shows distinct peaks for the different proton environments, and the splitting patterns (e.g., singlet, quartet, triplet) provide information about the number of neighboring protons. youtube.com This allows for the unambiguous assignment of the structure. youtube.com Theoretical NMR analysis using methods like the Gauge-Including Atomic Orbital (GIAO) method can be used to complement experimental data. researchgate.net
Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of a compound like ethyl cyanoacetate shows characteristic absorption bands for the C≡N (nitrile), C=O (ester), and C-O groups. chemicalbook.com The presence and position of these bands can confirm the successful synthesis of the desired product.
UV-Vis Spectroscopy: UV-Vis spectroscopy provides information about the electronic transitions within a molecule. The UV-Vis spectrum of a chromophoric derivative of a similar compound, ethyl 4-hydroxy-3-((E)-(pyren-1-ylimino)methyl)benzoate), has been studied both experimentally and theoretically to understand its electronic properties. researchgate.net
An interactive data table with typical spectroscopic data for related compounds is provided below.
Electrochemical Investigation of Redox Behavior
The electrochemical properties of this compound and its derivatives can be investigated to understand their redox behavior. While specific studies on this compound are not prevalent in the provided results, the presence of the keto and cyano groups suggests it could be electrochemically active. The reduction of the keto group or the cyano group could be explored using techniques like cyclic voltammetry.
Process Development and Scalability Considerations for Academic and Industrial Translation
Reaction Condition Optimization for Yield, Selectivity, and Throughput
One of the primary chemical methods for producing ethyl 4-cyano-3-oxobutanoate involves the reaction of an ethyl 4-halo-3-oxobutanoate, such as ethyl 4-chloro- or 4-bromo-3-oxobutanoate, with an alkali metal cyanide. google.comconsensus.app The choice of halogen, cyanide source, solvent, and temperature significantly impacts the reaction's success. For instance, a method has been developed that involves reacting an ethyl 4-halo-3-oxobutanoate compound with an alkali metal cyanide, such as sodium cyanide or potassium cyanide, specifically in methanol (B129727) as the solvent. google.com This process is considered more industrially advantageous than older methods that required reacting ethyl 4-bromo-3-oxobutanoate with sodium hydride at very low temperatures (-30 °C) before introducing a cyanide source. google.comgoogle.com Optimization of this process includes strategies like the parallel addition of the halo-ester and the cyanide solution to the solvent or the gradual addition of the cyanide solution to a methanol solution of the halo-ester, often starting at a reduced temperature (e.g., 0 °C) and gradually warming to room temperature to control the reaction exothem. google.com
Enzymatic and chemoenzymatic strategies are often employed for the synthesis of chiral derivatives, such as (R)-4-cyano-3-hydroxybutyric acid ethyl ester, for which this compound can be a precursor. sioc-journal.cn In these multi-step processes, optimizing each step is crucial. For example, the reduction of ethyl 4-chloro-3-oxobutanoate, a precursor to this compound, has been significantly improved using engineered enzymes. A thermostabilized mutant of the carbonyl reductase ChKRED20 was developed that showed a 63% increase in activity at its optimal temperature of 65 °C compared to the wild type. nih.gov This enhanced catalyst enabled the complete conversion of a high concentration of substrate (300 g/L) within one hour, achieving a 95% isolated yield and a remarkable space-time yield of 1824 mM/h. nih.gov
Further optimization involves the use of biocatalysts like halohydrin dehalogenase (HHDH) to introduce the cyano group. researchgate.netgoogle.com In vitro enzyme evolution has been used to improve the productivity of natural HHDHs, which were initially too slow for large-scale applications. researchgate.net Reaction conditions for these biocatalytic steps are also fine-tuned; for example, the activity of some reductases is enhanced by the presence of co-substrates like glycerol (B35011) or specific metal ions such as Ca²⁺ or K⁺. researchgate.net
The table below summarizes key optimized reaction conditions from various synthetic strategies.
| Starting Material | Reagents/Catalyst | Solvent | Temperature | Yield/Throughput |
| Ethyl 4-bromo-3-oxobutanoate | Sodium cyanide | Methanol | 0 °C to room temp. | Not specified |
| Methyl 4-chloro-3-oxobutanoate | Potassium cyanide | Methanol | 40 °C | 71% Purity |
| Ethyl 4-chloro-3-oxobutanoate | Mutant Ketoreductase (MC135), Glucose Dehydrogenase | Not specified | 65 °C | 95% isolated yield |
| (S)-4-chloro-ethyl 3-hydroxybutanoate | Halohydrin dehalogenase, HCN | Aqueous phase | Not specified | Not specified |
Development of Green Chemistry Principles in Synthetic Protocols
The integration of green chemistry principles into the synthesis of this compound and its derivatives is essential for developing sustainable and environmentally benign manufacturing processes. Key areas of focus include the use of biocatalysis, alternative solvents, and recyclable catalysts.
Biocatalysis represents a cornerstone of green chemistry, offering high selectivity under mild reaction conditions and reducing the need for hazardous reagents and protecting groups. mun.ca The synthesis of optically pure (R)-4-cyano-3-hydroxybutanoate, a downstream product of this compound, heavily relies on enzymes like carbonyl reductases, lipases, nitrilases, and halohydrin dehalogenases. researchgate.netnih.gov These enzymatic processes often occur in aqueous media, eliminating the need for volatile and often toxic organic solvents. google.comiaph.in For example, the conversion of a substrate to (R)-4-cyano-3-hydroxy ethyl butyrate (B1204436) using a halohydrin dehalogenase is performed in an aqueous phase. google.com
Solvent-free conditions or the use of greener solvents are other critical aspects. tandfonline.com While many traditional organic reactions rely on volatile organic compounds, research is increasingly exploring alternatives. Microwave-assisted synthesis, for instance, can accelerate reactions, often reducing the need for solvents and decreasing energy consumption. tandfonline.comnih.gov One study demonstrated that heating a neat reactant in a microwave oven for just 5 minutes could achieve a result that previously required refluxing in pyridine (B92270) for 5 hours. tandfonline.com
The development and use of recyclable catalysts are also pivotal for improving the sustainability of chemical processes. Heterogeneous catalysts, which can be easily separated from the reaction mixture by filtration, are particularly attractive. nih.gov For example, waste oyster shell powders have been used as a support for a Cu(I) catalyst in the synthesis of 1,2,3-triazoles. This catalyst proved to be highly efficient and could be recovered and reused at least eight times without a significant loss of performance. researchgate.net Similarly, chitosan (B1678972), a biodegradable polymer, has been used as a base catalyst and as a support for nanocomposite hydrogel catalysts, which are effective, stable, and recyclable. tandfonline.comnih.gov While not yet specifically applied to this compound synthesis in the reviewed literature, these green catalytic systems offer a promising avenue for future process development.
Key Green Chemistry Approaches:
Biocatalysis: Use of enzymes like reductases and dehalogenases to ensure high stereoselectivity and reduce waste. nih.govresearchgate.net
Aqueous Media: Performing reactions in water to avoid hazardous organic solvents. google.comiaph.in
Microwave Irradiation: Employing microwave heating to reduce reaction times and energy usage. tandfonline.com
Recyclable Catalysts: Designing heterogeneous catalysts based on materials like chitosan or waste shells for easy separation and reuse. nih.govresearchgate.net
Strategies for Large-Scale Production and Efficiency Enhancement
Scaling up the synthesis of this compound from the lab bench to industrial production requires robust, efficient, and economically viable methods. Strategies to achieve this focus on process intensification, catalyst efficiency, and simplified purification.
For biocatalytic processes, enhancing catalyst performance is crucial for industrial translation. The development of a thermostabilized ketoreductase mutant that can operate efficiently at high substrate concentrations (300 g/L) is a prime example of enhancing process efficiency for large-scale applications. nih.gov This high volumetric productivity is a critical factor in reducing reactor size and operational costs. Furthermore, smart engineering approaches, such as enzyme recycling using immobilized enzymes, have been shown to yield excellent volumetric productivity and have been successfully transferred to industrial implementation. researchgate.net
Process optimization for large-scale synthesis also involves minimizing steps and improving atom economy. One-pot, multi-component reactions are an effective strategy, as they reduce the number of separation and purification steps, thereby saving time, energy, and materials. tandfonline.com Another tactic involves controlling the reaction pH by the controlled dripping of a reactant solution, which can improve enzyme activity and reduce by-product formation, thus lowering costs and environmental impact. google.com For instance, in an enzymatic cyanation, desorbing and reapplying excess hydrocyanic acid allowed the molar ratio of consumed cyanide to the substrate to approach an ideal 1:1. google.com
The table below outlines various strategies aimed at enhancing the efficiency of synthesis for large-scale production.
| Strategy | Approach | Key Advantage |
| Process Simplification | Use of readily available starting materials and fewer, simpler procedural steps. sioc-journal.cn | Reduced complexity and cost, easier scale-up. |
| Catalyst Engineering | Directed evolution of enzymes to enhance thermostability and activity. nih.gov | Higher throughput, operation at higher substrate loads. |
| Enzyme Immobilization | Immobilization of enzymes for continuous processing and recycling. researchgate.net | Excellent volumetric productivity, catalyst reusability. |
| pH Control | Controlled addition of reagents to maintain optimal pH for enzymatic reactions. google.com | Improved enzyme activity, reduced waste and cost. |
| Industrially Favorable Reagents | Replacing hazardous reagents (e.g., sodium hydride) with safer alternatives (e.g., sodium cyanide in methanol). google.com | Improved safety and process manageability on a large scale. |
Future Perspectives and Emerging Avenues in Ethyl 4 Cyano 3 Oxobutanoate Research
Unexplored Synthetic Transformations and Reaction Discovery
The reactivity of ethyl 4-cyano-3-oxobutanoate is largely centered around its active methylene (B1212753) group and the ketone functionality. Traditional reactions include alkylations, condensations, and reductions. However, modern synthetic methodologies open the door to a host of unexplored transformations.
Modern C-H Activation Strategies: The molecule possesses multiple C-H bonds that are ripe for functionalization using modern catalytic methods. For instance, palladium-catalyzed β-C(sp³)-H activation, a technique successfully applied to other ketones and esters, could enable direct arylation, hydroxylation, or intramolecular cyclizations, providing novel pathways to complex molecular architectures. nih.gov
Novel Cyclization and Multicomponent Reactions (MCRs): The dual electrophilic nature of the ketone and nitrile groups, combined with the nucleophilic potential of the enolizable methylene unit, makes it an ideal candidate for novel cyclization cascades and MCRs. While Knoevenagel-type condensations are known, exploring reactions with diverse partners could lead to a wide array of heterocycles. scielo.brorganic-chemistry.orgjmcs.org.mx For example, inspired by the chemistry of related β-keto esters, organocatalytic asymmetric Michael addition-cyclizations could yield chiral tetronic acid derivatives or other complex heterocyclic systems. buchler-gmbh.com Similarly, multicomponent reactions, which are powerful tools for building molecular complexity in a single step, remain largely unexplored for this substrate. beilstein-journals.org
Photoredox and Electrochemical Catalysis: These emerging fields offer unique reactivity patterns that are often orthogonal to traditional thermal methods. The ketone or nitrile functionalities could be targeted for radical-based transformations, enabling novel C-C and C-heteroatom bond formations under mild conditions.
A comparative look at the known reactivity of the closely related ethyl cyanoacetate (B8463686), which undergoes a vast range of condensations and cycloadditions, suggests a rich and underexplored reaction landscape for this compound. chemprob.org
Integration with Flow Chemistry and Automated Synthesis Platforms
The synthesis and manipulation of this compound and its derivatives often involve highly reactive intermediates and potentially hazardous reagents like cyanides. Integrating these processes with continuous flow chemistry and automated platforms presents a significant opportunity for enhancing safety, efficiency, and scalability. acs.orgnus.edu.sg
Flow chemistry offers superior control over reaction parameters such as temperature, pressure, and mixing, which is crucial for managing exothermic events and controlling selectivity. azolifesciences.comrsc.org For the synthesis of this compound itself, which can be prepared from ethyl 4-halo-3-oxobutanoate and an alkali metal cyanide, a flow process could minimize operator exposure to toxic cyanides and allow for safer handling of reactive intermediates. google.comgoogle.com
Potential Advantages of Flow Synthesis for this compound:
| Feature | Benefit in Flow Chemistry |
| Safety | Minimized handling of hazardous reagents (e.g., cyanides); better control over exotherms. acs.org |
| Efficiency | Rapid reaction optimization, higher throughput, and potential for improved yields. researchgate.net |
| Scalability | Seamless transition from laboratory-scale development to industrial production. rsc.org |
| Automation | Integration with in-line analytics for real-time monitoring and control, enabling automated, multi-step syntheses. nus.edu.sgresearchgate.net |
Automated platforms can facilitate high-throughput screening of reaction conditions, accelerating the discovery of novel transformations (as discussed in 7.1) and the optimization of existing processes. researchgate.net The development of fully automated, end-to-end processes for synthesizing pharmaceutical intermediates from building blocks like this compound is a key goal in modern pharmaceutical manufacturing. nus.edu.sg
Novel Biocatalyst Discovery and Directed Evolution for Enhanced Performance
Biocatalysis offers a green and highly selective alternative to traditional chemical methods. For this compound, enzymatic transformations are particularly relevant for producing chiral intermediates. The asymmetric reduction of its ketone moiety to furnish chiral ethyl (R)-4-cyano-3-hydroxybutanoate is a critical step in the synthesis of several blockbuster drugs. researchgate.net
Future research will likely focus on two key areas:
Novel Biocatalyst Discovery: The search for new enzymes with superior activity, stability, and selectivity for the transformations of this compound is a major frontier. Metagenomic screening, which involves harvesting genetic material directly from environmental samples, provides access to a vast and untapped pool of novel biocatalysts. nih.gov This approach could uncover new ketoreductases with different substrate specificities or nitrilases capable of selectively hydrolyzing the nitrile group under mild conditions. rsc.orgnih.gov High-throughput screening methods are essential for rapidly identifying promising enzyme candidates from large libraries. nih.govnih.gov
Directed Evolution for Enhanced Performance: Once a promising biocatalyst is identified, its properties can be further tailored for industrial applications using directed evolution. This powerful technique mimics natural evolution in the laboratory to generate enzyme variants with desired traits, such as improved thermostability, altered substrate specificity, or enhanced enantioselectivity. For example, a nitrilase that naturally shows low activity towards the cyano group in this compound could be evolved to become a highly efficient and selective catalyst for its hydrolysis. nih.gov Similarly, halohydrin dehalogenases, used in an alternative route to the chiral hydroxy-nitrile, have been engineered for improved performance at high substrate concentrations. rsc.orggoogle.com
Advanced Computational Design for New Chemical Reactivity
Computational chemistry has become an indispensable tool in modern chemical research, enabling the prediction of reactivity and the elucidation of complex reaction mechanisms. For this compound, computational methods like Density Functional Theory (DFT) can provide profound insights into its chemical behavior.
DFT calculations can be employed to:
Elucidate Reaction Mechanisms: By modeling the transition states and intermediates of potential reactions, researchers can understand the factors that control reactivity and selectivity. For example, DFT studies on the Knoevenagel condensation of related compounds have clarified the role of catalysts and the factors governing product distribution. researchgate.net Such insights are invaluable for optimizing reaction conditions and predicting outcomes.
Predict New Reactivity: Computational screening can identify promising, yet unexplored, reaction pathways. By calculating the activation barriers for various potential transformations, researchers can prioritize experimental efforts on the most feasible reactions.
Design Novel Catalysts: Computational modeling can aid in the design of catalysts (both chemical and biological) that are specifically tailored for transformations involving this compound. For instance, docking studies can predict how the substrate will bind in the active site of an enzyme, guiding protein engineering efforts (as discussed in 7.3).
Examples of Computational Applications in Related Systems:
| Computational Method | Application | Relevance to this compound |
| DFT Calculations | Studying the mechanism of Knoevenagel condensations. researchgate.net | Predicting selectivity in condensations and designing optimal catalysts. |
| DFT Studies | Investigating C-H activation transition states. nih.gov | Guiding the development of novel C-H functionalization reactions. |
| Docking Studies | Predicting binding modes of pyrazolone (B3327878) derivatives in protein targets. smolecule.com | Designing new bioactive molecules derived from this compound. |
By combining computational predictions with experimental validation, the discovery of new chemical reactivity for this compound can be significantly accelerated.
Expanding the Scope of Synthetic Applications
The primary application of this compound is as a precursor to chiral building blocks for the pharmaceutical industry. researchgate.net However, its rich functionality suggests that its utility could be expanded into other areas of chemical science.
Heterocyclic Synthesis: The 1,3-dicarbonyl and nitrile functionalities make it a versatile starting material for a wide variety of heterocyclic systems beyond those currently explored. For example, it could be used to synthesize substituted pyridines, pyrimidines, thiophenes, and furans, which are common scaffolds in medicinal chemistry and agrochemicals. utsa.eduyoutube.com
Agrochemicals: Many successful pesticides and herbicides contain nitrile and heterocyclic moieties. The unique structure of this compound could be leveraged to create novel agrochemical candidates.
Materials Science: The cyano and ester groups can participate in polymerization reactions. It is conceivable that derivatives of this compound could be explored as monomers for specialty polymers with unique thermal or optical properties. Its derivatives could also find use in the synthesis of dyes or other functional materials.
The key to unlocking these applications lies in the exploration of the novel transformations discussed in the preceding sections. By developing a more diverse reaction toolbox for this versatile building block, its application scope can be pushed far beyond its current role as a pharmaceutical intermediate.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
